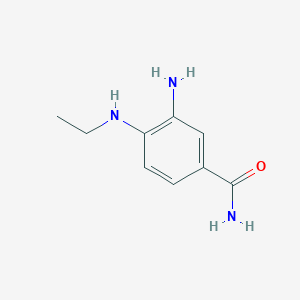

3-Amino-4-(ethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

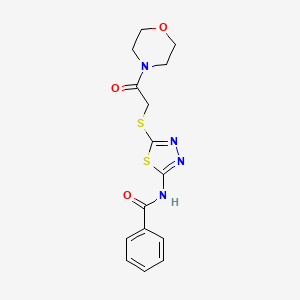

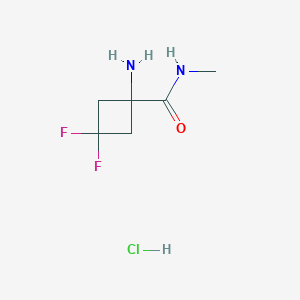

3-Amino-4-(ethylamino)benzamide is a chemical compound with the CAS Number: 1153120-26-3 . It has a molecular weight of 179.22 and is typically found in a powder form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H13N3O/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5,12H,2,10H2,1H3,(H2,11,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Medical Imaging and Drug Delivery

Benzamides as Melanotropic Carriers

Benzamide derivatives, including those related to "3-Amino-4-(ethylamino)benzamide," have been explored for their utility in imaging melanoma and melanoma metastases. The neurotropic characteristics of these compounds allow for high tumor uptake, making them suitable as imaging agents. For instance, [(123I)]BZA (N-(2-diethylaminoethyl)-4-[(123I)]iodobenzamide) has been clinically applied for melanoma imaging. Research efforts have been dedicated to optimizing these molecules for better affordability and widespread distribution, with developments in (99m)Tc labeled benzamides for melanoma imaging, despite their lower eligibility compared to radioiodinated benzamides. Moreover, benzamides have been evaluated for magnetic resonance imaging (MRI) with paramagnetic metal contrast agents, aiming to enhance intracellular uptake for improved MRI detection limits (Oltmanns, Eisenhut, Mier, & Haberkorn, 2009).

Alkylating Benzamides for Cytotoxic Delivery

Alkylating benzamides conjugated with cytostatics have shown promise for targeted drug delivery in melanoma therapy. These derivatives exhibit high uptake in melanoma cells, with enhanced cytotoxicity against B16 melanoma and SK-MEL-28 cells compared to the parent chlorambucil. This supports the potential for selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells, leading to improved therapeutic efficacy (Wolf et al., 2004).

Safety and Hazards

The safety information for 3-Amino-4-(ethylamino)benzamide includes several hazard statements such as H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-inflammatory properties , suggesting that 3-Amino-4-(ethylamino)benzamide may also target inflammatory pathways.

Biochemical Pathways

Based on the anti-inflammatory properties of similar compounds , it can be inferred that This compound may affect pathways related to inflammation and immune response.

Result of Action

Similar compounds have demonstrated anti-inflammatory effects , suggesting that This compound may have similar effects.

Analyse Biochimique

Biochemical Properties

3-Amino-4-(ethylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . By inhibiting PARP, this compound can prevent the depletion of nicotinamide adenine dinucleotide (NAD+) in cells, thereby influencing cellular metabolism and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PARP, this compound can alter the expression of genes involved in DNA repair and apoptosis, leading to changes in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, preventing the enzyme from utilizing NAD+ for DNA repair . This inhibition leads to the accumulation of DNA damage and can trigger cell death pathways. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by inhibiting PARP and promoting DNA repair. At higher doses, this compound can induce toxic effects, including cell death and tissue damage . Understanding the threshold effects and potential adverse effects at high doses is crucial for its safe application in research and therapeutic settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cellular metabolism. By inhibiting PARP, the compound affects the utilization of NAD+ and influences metabolic flux. The interaction of this compound with enzymes and cofactors involved in these pathways can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Understanding these interactions is crucial for determining the compound’s bioavailability and effectiveness in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

3-amino-4-(ethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5,12H,2,10H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWJJTQLCSNCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)

![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)

![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)

![2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582919.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)